3-Fluoropiperidine-3-carbonitrilehydrochloride

Description

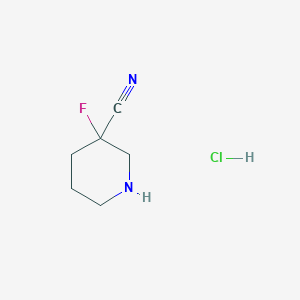

3-Fluoropiperidine-3-carbonitrile hydrochloride is a fluorinated piperidine derivative characterized by a cyano (-CN) and fluorine (-F) substituent on the third carbon of the six-membered piperidine ring. This compound is of interest in medicinal chemistry due to the electronic and steric effects imparted by its substituents, which may enhance binding affinity to biological targets such as G-protein-coupled receptors (GPCRs) or ion channels .

Properties

IUPAC Name |

3-fluoropiperidine-3-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FN2.ClH/c7-6(4-8)2-1-3-9-5-6;/h9H,1-3,5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJFMHSAGYUVTAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(C#N)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Fluoropiperidine-3-carbonitrilehydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nucleophilic substitution reaction of a suitable piperidine derivative with a fluorinating agent. The reaction conditions often require the use of polar aprotic solvents and elevated temperatures to achieve high yields. Industrial production methods may involve continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

3-Fluoropiperidine-3-carbonitrilehydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon, allowing for the introduction of various functional groups. Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents like potassium permanganate, and nucleophiles such as amines and thiols. Major products formed from these reactions include amines, N-oxides, and substituted piperidines.

Scientific Research Applications

3-Fluoropiperidine-3-carbonitrilehydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting central nervous system disorders.

Industry: The compound is used in the production of agrochemicals and pharmaceuticals, where its fluorinated structure imparts desirable properties such as increased stability and bioactivity.

Mechanism of Action

The mechanism of action of 3-Fluoropiperidine-3-carbonitrilehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets by forming strong hydrogen bonds and electrostatic interactions. This interaction can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Piperidine Derivatives

Key Compounds:

Piperidine-3-carbonitrile hydrochloride (CAS 1199773-75-5): Structure: Lacks the fluorine substituent but retains the cyano group at C3. Molecular Formula: C₆H₉ClN₂. Molecular Weight: 144.6 g/mol .

Molecular Formula: C₆H₉ClN₂. Molecular Weight: 144.6 g/mol . Comparison: Positional isomerism alters steric interactions in binding pockets, which may affect target selectivity .

4-Fluoropiperidine hydrochloride (CAS 57395-89-8): Structure: Fluorine at C4; lacks the cyano group. Molecular Formula: C₅H₉ClF. Molecular Weight: 135.6 g/mol .

Table 1: Structural Comparison of Piperidine Derivatives

| Compound Name | CAS Number | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 3-Fluoropiperidine-3-carbonitrile HCl | Not explicitly listed | F, CN (C3) | C₆H₈ClFN₂* | 162.6* |

| Piperidine-3-carbonitrile HCl | 1199773-75-5 | CN (C3) | C₆H₉ClN₂ | 144.6 |

| Piperidine-4-carbonitrile HCl | 240401-22-3 | CN (C4) | C₆H₉ClN₂ | 144.6 |

| 4-Fluoropiperidine HCl | 57395-89-8 | F (C4) | C₅H₉ClF | 135.6 |

*Calculated based on structural analogs.

Fluorinated Heterocycles with Varied Ring Sizes

3-Fluoropyrrolidine hydrochloride (CAS 136725-53-6):

- Structure : Five-membered pyrrolidine ring with fluorine at C3.

- Molecular Formula : C₄H₇ClF.

- Molecular Weight : 108.6 g/mol .

- Comparison : The smaller pyrrolidine ring increases ring strain but may improve solubility compared to six-membered piperidines .

3,3-Difluoropyrrolidine hydrochloride (CAS 163457-23-6):

Carboxylic Acid and Ester Derivatives

3-Ethylpiperidine-3-carboxylic acid hydrochloride (CAS 116140-23-9): Structure: Ethyl and carboxylic acid groups at C3. Molecular Formula: C₈H₁₅ClNO₂. Molecular Weight: 192.7 g/mol .

Ethyl 3-Methylpiperidine-3-carboxylate hydrochloride (CAS 176523-95-8): Structure: Methyl and ethyl ester groups at C3. Molecular Formula: C₉H₁₈ClNO₂. Molecular Weight: 207.7 g/mol . Comparison: The ester group offers hydrolytic instability, whereas the cyano group in 3-fluoropiperidine-3-carbonitrile hydrochloride is more chemically inert .

Solubility and Stability

- The cyano group in 3-fluoropiperidine-3-carbonitrile hydrochloride likely reduces aqueous solubility compared to carboxylic acid derivatives but enhances lipophilicity, favoring membrane permeability .

- Fluorination at C3 may improve metabolic stability by resisting oxidative degradation, a common issue with non-fluorinated piperidines .

Biological Activity

3-Fluoropiperidine-3-carbonitrile hydrochloride is a compound of significant interest in pharmaceutical research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₀ClFN₂

- Molecular Weight : Approximately 164.61 g/mol

- Structure Features : The compound features a piperidine ring substituted with a fluorine atom at the third position and a carbonitrile group at the fourth position. The hydrochloride form enhances its solubility in water, making it suitable for various applications in research and industry.

The biological activity of 3-fluoropiperidine-3-carbonitrile hydrochloride is primarily attributed to its interactions with specific molecular targets, including:

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in cellular signaling pathways, thereby affecting various physiological processes.

- Neurotransmitter Modulation : The compound may modulate neurotransmitter systems, which could have implications for its use in treating neurological disorders.

Biological Activity Overview

Research indicates that 3-fluoropiperidine-3-carbonitrile hydrochloride exhibits various biological activities:

Case Studies and Research Findings

- Antiviral Research :

- Antimicrobial Studies :

-

Cytotoxicity Assessment :

- Preliminary cytotoxicity assays indicated varying degrees of toxicity across different cell lines. Further investigations are necessary to establish a comprehensive safety profile for therapeutic applications.

Q & A

Basic Question

- Recrystallization : Use ethanol/water mixtures (1:3 v/v) to exploit solubility differences. Cooling to −20°C enhances crystal yield.

- Ion-Exchange Chromatography : Separate hydrochloride salts using Dowex® 50WX2 resin and elute with NHOH/MeOH .

- Preparative HPLC : Employ a C18 column with 0.1% TFA in acetonitrile/water (gradient: 10–50% over 30 min) to resolve polar impurities .

How can researchers reconcile conflicting in vitro and in vivo pharmacological data for fluorinated piperidine derivatives?

Advanced Question

Discrepancies may stem from metabolic instability or off-target binding. Mitigation strategies include:

- Metabolite Identification : Incubate the compound with liver microsomes (human or rodent) and analyze via LC-MS/MS for Phase I/II metabolites .

- Plasma Protein Binding Assays : Use equilibrium dialysis to measure free fraction and adjust dosing regimens.

- Target Engagement Studies : Employ SPR (Surface Plasmon Resonance) or thermal shift assays to validate binding affinity under physiological conditions .

What methodologies assess the impact of fluorine substitution on bioactivity in piperidine scaffolds?

Advanced Question

- SAR Studies : Synthesize analogs with fluorine at alternative positions (e.g., 2- or 4-fluoropiperidine) and compare potency in receptor-binding assays .

- Computational Modeling : Use DFT (Density Functional Theory) to calculate electrostatic potential maps and fluorine’s effect on electron density .

- Isotopic Labeling : Incorporate to track metabolic pathways via PET imaging in preclinical models .

How should acute toxicity studies be designed for novel fluorinated piperidine compounds?

Basic Question

- OECD Guideline 423 : Administer a single oral dose (5–2000 mg/kg) to rodents, monitoring mortality, clinical signs, and histopathology for 14 days .

- In Vitro Cytotoxicity : Screen against HepG2 cells using MTT assays to estimate IC values .

- Cardiotoxicity Profiling : Assess hERG channel inhibition via patch-clamp electrophysiology to predict arrhythmia risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.